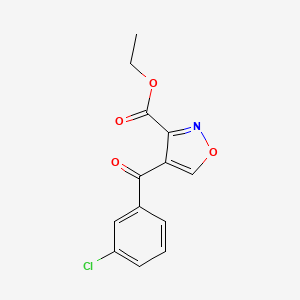

Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (3-chlorobenzoyl)acetate, also known as Ethyl 3-(3-chlorophenyl)-3-oxopropanoate, is an organic compound . It has a linear formula of ClC6H4COCH2CO2C2H5 . The molecular weight of this compound is 226.66 .

Synthesis Analysis

The title compound was efficiently synthesized in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The structure was confirmed by spectroscopic data and elemental analysis .Molecular Structure Analysis

The molecular structure of Ethyl (3-chlorobenzoyl)acetate was determined from single crystal X-ray diffraction data . It has a linear formula of ClC6H4COCH2CO2C2H5 .Chemical Reactions Analysis

Ethyl (4-chlorobenzoyl)acetate may be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide . It can also be involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, synthesis of antiplasmodial agents, SIRT 1/2 inhibitor preparation for use as antitumor agents, synthesis of mineralocorticoid receptor antagonists, and intramolecular Michael addition reactions .Physical and Chemical Properties Analysis

Ethyl (4-chlorobenzoyl)acetate is a solid substance . It has a refractive index of 1.5500 (lit.) . The boiling point of this compound is 268-269 °C (lit.) , and it has a density of 1.218 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Catalytic Applications

Ethyl oxazole-4-carboxylate demonstrates versatility in catalysis, being directly and regioselectively alkenylated, benzylated, and alkylated using various halides in the presence of palladium acetate and Buchwald's JohnPhos ligand. This procedure opens up avenues for efficient syntheses of diverse organic compounds (Verrier, Hoarau, & Marsais, 2009).

Synthesis of Chiral Compounds

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. The process involves N-acylation by various phthalimidylamino acids and further transformation into oxazoles, demonstrating its role in producing chiral compounds (Cox, Prager, & Svensson, 2003).

Synthesis of Substituted Oxazoles

Ethyl 2-chlorooxazole-4-carboxylate has been utilized as a versatile intermediate for synthesizing substituted oxazoles. A sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions demonstrates its adaptability in creating a series of diversely substituted oxazoles (Hodgetts & Kershaw, 2002).

Pathway to (Hetero)Aryloxazoles

Ethyl oxazole-4-carboxylate has been a cornerstone for synthesizing (hetero)arylated and 2,5-di(hetero)arylated oxazoles. The palladium-catalyzed direct (hetero)arylation method provided an efficient access route to these compounds, further applied to synthesize natural products like balsoxin and texaline (Verrier, Martin, Hoarau, & Marsais, 2008).

Amyloidogenesis Inhibition

Ethyl oxazole derivatives bearing a C(4) carboxyl group were synthesized and evaluated as transthyretin (TTR) amyloid fibril inhibitors. Notably, certain substitutions on the oxazole ring significantly reduced amyloidogenesis, offering insights into designing potent inhibitors for amyloid-related diseases (Razavi et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is primarily used for research and development purposes .

Mode of Action

It has been involved in various chemical reactions such as oxidative cross-coupling, chlorination and hydrosilylation, and intramolecular cyclization .

Biochemical Pathways

It has been used as a reactant in several chemical reactions, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

As a research compound, its effects may vary depending on the specific experimental conditions .

Action Environment

The action, efficacy, and stability of Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds .

Propriétés

IUPAC Name |

ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMPJVLBWQKHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)

![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)

![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)

![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)